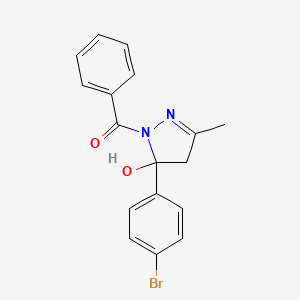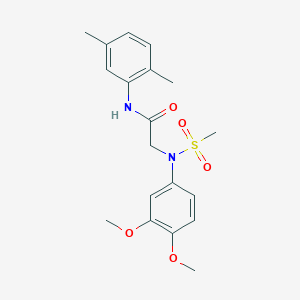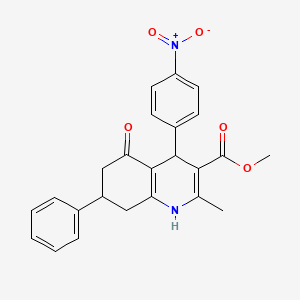![molecular formula C13H18N4O6 B5050434 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol, also known as MMDPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a member of the phenethylamine class of compounds and has a similar chemical structure to other psychoactive substances, such as amphetamines and MDMA.
Wirkmechanismus
The exact mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol is not fully understood. However, it is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to increased neuronal activity and changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can produce a range of biochemical and physiological effects. These include increased locomotor activity, changes in body temperature, and alterations in the levels of various neurotransmitters in the brain. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol in lab experiments is its ability to selectively target specific neurotransmitter receptors. This allows researchers to study the effects of these neurotransmitters in a more precise and controlled manner. However, 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol also has limitations, such as its potential for abuse and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. It may also be useful in the development of new drugs that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol and its effects on the brain and behavior.
Synthesemethoden
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenol with morpholine, followed by the addition of methylamine and ethanol. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol has been studied extensively for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a useful compound for studying the mechanisms of action of these neurotransmitters and their role in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-14(2-5-18)10-8-11(15-3-6-23-7-4-15)13(17(21)22)9-12(10)16(19)20/h8-9,18H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKUSOXADXNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)

![3-(4-chlorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5050462.png)